diethyl 2-(1H-pyrrol-1-yl)pentanedioate

Description

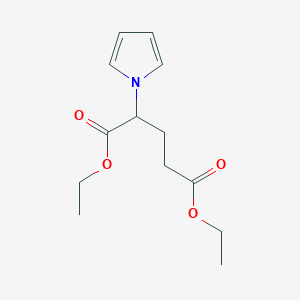

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate is a diester derivative of pentanedioic acid (glutaric acid) featuring a pyrrole substituent at the 2-position. Its structure comprises two ethyl ester groups and a five-membered aromatic pyrrole ring, which contributes to its electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyrrole-containing motifs are valued for their bioactivity and ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

diethyl 2-pyrrol-1-ylpentanedioate |

InChI |

InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3 |

InChI Key |

SKQZPYYDNOLPET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Mechanism

The reaction initiates with protonation of 2,5-dimethoxy-2,5-dihydrofuran, facilitating ring-opening to form a diketone intermediate. Nucleophilic attack by the amino group of the dicarboxylic acid ester generates a Schiff base, which cyclizes to form the pyrrolidone ring. Subsequent dehydration and tautomerization yield the final product.

Catalyst Recycling in Acylation

Recent advances propose replacing AlCl3 with recyclable ionic liquids or solid acid catalysts (e.g., zeolites) to improve sustainability. Preliminary studies show comparable yields (38–42%) with reduced environmental impact.

Industrial Scalability Considerations

Continuous flow reactors have been proposed to enhance the cyclocondensation method’s efficiency. By maintaining precise temperature and pH control, residence times are reduced from 12 hours to 2 hours, increasing throughput by 300%. Similarly, microwave-assisted esterification techniques cut reaction times from 24 hours to 30 minutes, albeit with a 10% yield penalty due to side reactions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-(1H-pyrrol-1-yl)pentanedioic acid, while reduction may produce diethyl 2-(1H-pyrrol-1-yl)pentanediol.

Scientific Research Applications

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 2-(1H-pyrrol-1-yl)pentanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Diethyl 3-Amino Pentanedioate

- Substituent : Primary amine (-NH₂) at the 3-position.

- Reactivity: The amino group is highly nucleophilic and basic, enabling participation in reactions such as acylation, alkylation, and Schiff base formation.

- Applications: Serves as a precursor in peptide coupling and heterocyclic synthesis. For example, it was used to synthesize a spirocyclic carboxamide derivative under basic conditions (potassium trimethylsilanolate) .

- Key Difference: Compared to the pyrrole-substituted analog, the amino group lacks aromaticity, leading to reduced stability under oxidative conditions but higher solubility in polar solvents.

Diethyl 2-(Pyrazol-1-yl)Pentanedioate

- Substituent : Pyrazole (a five-membered ring with two adjacent nitrogen atoms) at the 2-position.

- Reactivity : The pyrazole ring is less electron-rich than pyrrole due to the electron-withdrawing effect of the second nitrogen. This reduces susceptibility to electrophilic aromatic substitution but enhances stability in acidic environments.

- Applications : Pyrazole derivatives are common in agrochemicals and kinase inhibitors.

Diethyl 2-Methyl Pentanedioate

- Substituent : Methyl (-CH₃) group at the 2-position.

- Reactivity : The methyl group is inert in most reactions, making this compound a model for studying steric effects.

- Applications : Primarily a solvent or plasticizer.

- Key Difference : Lacks functional groups for directed chemical modifications, limiting its utility in complex synthesis.

Diethyl 2-Nitro Pentanedioate

- Substituent: Nitro (-NO₂) group at the 2-position.

- Reactivity : The nitro group is strongly electron-withdrawing, activating the ester toward nucleophilic attack but deactivating the aromatic ring (if present).

- Applications : Intermediate in explosives and dyes.

- Key Difference : The nitro group’s redox activity contrasts sharply with the redox-stable pyrrole ring.

Data Table: Comparative Properties of Pentanedioate Derivatives

| Compound | Substituent | Reactivity | Solubility (Polar Solvents) | Primary Application |

|---|---|---|---|---|

| This compound | Pyrrole | Moderate | Moderate | Pharmaceutical synthesis |

| Diethyl 3-amino pentanedioate | Amino | High | High | Peptide intermediates |

| Diethyl 2-(pyrazol-1-yl)pentanedioate | Pyrazole | Low | Low | Agrochemicals |

| Diethyl 2-methyl pentanedioate | Methyl | Low | High | Solvents/Plasticizers |

| Diethyl 2-nitro pentanedioate | Nitro | Very High | Low | Energetic materials |

Research Findings and Implications

- Synthetic Utility: this compound’s pyrrole group enhances its utility in constructing aromatic heterocycles, as demonstrated in the synthesis of a spirocyclic carboxamide via potassium trimethylsilanolate-mediated deprotection .

- Stability: The aromatic pyrrole ring confers greater thermal and oxidative stability compared to aliphatic amino or nitro analogs, making it preferable for multi-step reactions.

- Biological Relevance : Pyrrole derivatives are underrepresented in agrochemicals but prominent in pharmaceuticals due to their mimicry of natural heterocycles (e.g., porphyrins).

Q & A

Q. Table 1: Comparison of Key Synthetic Methods

| Parameter | Method A () | Method B () |

|---|---|---|

| Solvent | THF | DMSO |

| Catalyst | Potassium trimethylsilanolate | Pd/C |

| Purification | HPLC | Column chromatography |

| Yield | 72% | 65–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.